6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
Description
Chemical Identity and Classification
6,7-Dihydro-1H-dioxino[2,3-f]benzimidazol-2-ylmethanol is classified as a heterocyclic aromatic organic compound that incorporates multiple functional groups within its molecular architecture. The compound's systematic nomenclature reflects its complex tricyclic structure, which consists of a benzimidazole core fused with a dihydrodioxino ring system and substituted with a hydroxymethyl group at the 2-position.
The molecular structure can be represented by the simplified molecular input line entry system notation: c1c2c(cc3c1OCCO3)nc([nH]2)CO. This notation reveals the presence of five hydrogen bond acceptors and two hydrogen bond donors, characteristics that significantly influence the compound's chemical behavior and potential biological interactions. The International Chemical Identifier key for this compound is IHQDIXOKMUPRPB-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
The compound exhibits structural characteristics typical of benzimidazole derivatives, including the bicyclic aromatic framework formed by the fusion of benzene and imidazole rings. The additional dioxino ring system contributes to the molecule's three-dimensional conformation and may influence its pharmacological properties through altered binding interactions with biological targets.
Historical Context in Benzimidazole Chemistry
The development of benzimidazole chemistry traces its origins to the 1940s when researchers began investigating compounds with purine-like structures for potential biological applications. In 1944, Woolley hypothesized that benzimidazoles possessed structural similarities to purines and might exhibit corresponding biological activities. This initial observation sparked decades of research that established benzimidazoles as a privileged scaffold in medicinal chemistry.
The systematic exploration of benzimidazole derivatives gained momentum in 1950 when pharmaceutical companies, including CIBA (now Novartis), discovered the analgesic properties of certain benzimidazole compounds. Throughout the 1960s and 1970s, researchers identified benzimidazoles with diverse therapeutic applications, including antihelmintic activities with compounds such as mebendazole and albendazole. The discovery of benzimidazole-based proton pump inhibitors in 1960 by Fort and colleagues marked another significant milestone in the pharmaceutical development of this chemical class.
The historical progression of benzimidazole research demonstrates a pattern of expanding applications from initial antimicrobial investigations to comprehensive therapeutic platforms. Modern benzimidazole chemistry encompasses antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antihypertensive applications, reflecting the structural versatility and biological relevance of this heterocyclic framework. The compound 6,7-Dihydro-1H-dioxino[2,3-f]benzimidazol-2-ylmethanol represents a contemporary evolution in this field, incorporating additional structural complexity through the integration of dioxino functionality.
Significance in Heterocyclic Chemistry Research
Benzimidazole derivatives, including 6,7-Dihydro-1H-dioxino[2,3-f]benzimidazol-2-ylmethanol, hold particular significance in heterocyclic chemistry research due to their unique combination of structural features and chemical reactivity. The benzimidazole core exhibits both basic and nucleophilic properties, enabling diverse chemical transformations and biological interactions. The incorporation of the dioxino ring system in this specific compound adds another dimension of structural complexity that may enhance selectivity for particular biological targets.
Research into heterocyclic compounds has demonstrated that benzimidazoles function as privileged scaffolds in drug design due to their ability to engage in multiple types of molecular interactions. These interactions include hydrogen bonding through the imidazole nitrogen atoms, pi-pi stacking interactions through the aromatic benzene ring, and hydrophobic interactions that facilitate binding to macromolecular targets. The hydroxymethyl substitution in 6,7-Dihydro-1H-dioxino[2,3-f]benzimidazol-2-ylmethanol provides additional hydrogen bonding capabilities that may influence the compound's pharmacological profile.
The significance of this compound class extends to their role as synthetic intermediates and building blocks for more complex molecular architectures. Advanced synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, have facilitated the preparation of diverse benzimidazole libraries for high-throughput screening applications. The structural features of 6,7-Dihydro-1H-dioxino[2,3-f]benzimidazol-2-ylmethanol position it as a valuable synthetic intermediate for the development of novel therapeutic candidates.
Research Scope and Applications
Current research applications of 6,7-Dihydro-1H-dioxino[2,3-f]benzimidazol-2-ylmethanol span multiple areas of chemical and pharmaceutical investigation. The compound has been identified as a potential building block for pharmaceutical synthesis, with commercial suppliers indicating its utility in healing drug development. This application reflects the broader trend in medicinal chemistry toward the exploration of novel heterocyclic scaffolds for therapeutic innovation.
The research scope encompasses both fundamental chemical studies and applied pharmaceutical development. Structure-activity relationship investigations focus on understanding how modifications to the benzimidazole core and associated functional groups influence biological activity and selectivity. The unique structural features of this compound, particularly the fused dioxino ring system, provide opportunities for investigating novel mechanisms of action and improved therapeutic profiles.
Contemporary research methodologies employed in the study of this compound include computational drug design approaches that utilize molecular modeling and virtual screening techniques. These methods enable researchers to predict the compound's binding interactions with potential biological targets and optimize structural modifications for enhanced activity. High-throughput screening platforms facilitate the rapid evaluation of biological activities across diverse assay systems, accelerating the identification of promising applications.
| Research Application | Focus Area | Methodology |
|---|---|---|
| Pharmaceutical Synthesis | Therapeutic Development | Chemical Synthesis and Characterization |
| Structure-Activity Studies | Biological Activity Optimization | Computational Modeling and Screening |
| Synthetic Chemistry | Novel Scaffold Development | Advanced Synthetic Methodologies |
| Drug Discovery | Target Identification | High-Throughput Screening |
Properties
IUPAC Name |
6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-5-10-11-6-3-8-9(4-7(6)12-10)15-2-1-14-8/h3-4,13H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDIXOKMUPRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The structure of 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol suggests potential efficacy against various pathogens. Studies have shown that modifications to the benzimidazole core can enhance bioactivity against bacteria and fungi .
Anticancer Properties
Several studies have indicated that benzimidazole derivatives possess anticancer properties. The compound under discussion may inhibit tumor growth by affecting microtubule dynamics or inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to interact with tubulin and disrupt mitotic spindle formation .
Neuroprotective Effects
There is emerging evidence that benzimidazole derivatives may provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act by modulating neurotransmitter levels or exhibiting antioxidant properties .
Materials Science
Polymer Chemistry
The unique dioxino-benzimidazole structure allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing this compound could lead to innovative materials for electronics or packaging applications .
Sensors and Catalysts
The electronic properties of this compound make it a candidate for use in sensor technology. Its ability to undergo redox reactions can be harnessed in the development of electrochemical sensors for detecting environmental pollutants or biomolecules .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests it could competitively inhibit enzymes such as kinases or phosphatases, which are critical in various signaling pathways .
Drug Delivery Systems
Due to its favorable solubility and stability characteristics, this compound can be explored as a component in drug delivery systems. Its ability to form complexes with drugs can enhance bioavailability and targeted delivery to specific tissues .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzimidazole demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship where modifications at specific positions enhanced antimicrobial potency.
Case Study 2: Neuroprotective Mechanisms
In vitro studies exploring the neuroprotective effects of benzimidazole derivatives revealed that certain compounds reduced oxidative stress markers in neuronal cell lines. This suggests that this compound could play a role in developing therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share structural similarities, differing in substituents, heteroatom composition, or fused ring systems. Key differences in physicochemical properties and applications are highlighted.
Substituent Variations
(a) 2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride (CAS: 1211430-27-1)
- Structure : Replaces the hydroxymethyl group with a chloromethyl (-CH2Cl) substituent.
- Properties : Higher molecular weight (261.10 g/mol) due to chlorine atoms. The chloromethyl group increases electrophilicity, making it reactive in alkylation reactions.
- Applications : Used as a precursor for further functionalization in drug discovery .
(b) 3-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)propanoic acid
- Structure: Substitutes hydroxymethyl with a propanoic acid (-CH2CH2COOH) chain.
- Properties : The carboxylic acid group enhances solubility in aqueous media and enables ionic interactions, suitable for targeting charged biological receptors.
- Applications : Explored in medicinal chemistry for enzyme inhibition or receptor binding .
Heteroatom Replacements
(a) 6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole (CAS: 1185320-30-2)
- Structure : Replaces benzimidazole with benzotriazole.
- Properties : Triazole rings exhibit stronger π-π stacking and metabolic stability compared to imidazoles.
- Applications : Used in materials science (e.g., corrosion inhibitors) and as a pharmacophore in kinase inhibitors .
(b) 2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole (CAS: 887204-66-2)
- Structure : Substitutes benzimidazole with benzothiazole and adds a chlorine atom.
- Properties: Higher lipophilicity (density: 1.5 g/cm³) due to sulfur and chlorine. Benzothiazoles are known for fluorescence and antimicrobial activity.
- Applications : Investigated in optoelectronics and antibacterial agents .
Complex Derivatives
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride
- Structure: Combines benzothiazole with a dimethylaminoethyl-acetamide side chain.
- Properties : The tertiary amine and hydrochloride salt improve water solubility. Structural complexity enhances binding to neurological targets.
- Applications: Potential use in central nervous system (CNS) drug development .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Feature |
|---|---|---|---|---|
| 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol | 343788-75-0 | C10H10N2O3 | ~218.2 | -CH2OH |
| 2-(Chloromethyl)-6,7-dihydro-...benzimidazole hydrochloride | 1211430-27-1 | C10H10Cl2N2O2 | 261.10 | -CH2Cl |
| 2-Chloro-6,7-dihydro[1,4]dioxino...benzothiazole | 887204-66-2 | C9H6ClNO2S | 227.67 | -Cl, benzothiazole |
| 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole | 1185320-30-2 | C9H7N3O2 | 189.17 | Benzotriazole |
Biological Activity
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 343788-75-0
Cytotoxicity and Anticancer Potential
Recent studies have highlighted the cytotoxic effects of related benzimidazole derivatives on various cancer cell lines. For instance, compounds structurally similar to this compound exhibited significant inhibitory effects on cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | A549 (Lung) | 1.06 ± 0.16 |
| Compound 2 | MCF-7 (Breast) | 1.23 ± 0.18 |
| Compound 3 | HeLa (Cervical) | 2.73 ± 0.33 |
These compounds demonstrated mechanisms such as apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating their potential as anticancer agents .
The mechanism of action for compounds similar to this compound often involves inhibition of key signaling pathways:
- c-Met Inhibition : Compounds have shown to inhibit c-Met kinase activity with low IC50 values (e.g., 0.090 μM), which is crucial in cancer metastasis .
- VEGFR Inhibition : Some derivatives significantly inhibited VEGFR-2 activity (IC50 = 2.17 μM), suggesting a role in anti-angiogenic therapy .
Study on Antihypertensive Effects
A study evaluated the antihypertensive properties of a related compound that operates through imidazoline binding sites and alpha adrenergic receptors. The results indicated that these compounds could effectively reduce mean arterial blood pressure in hypertensive models .
In Vivo Studies
In vivo studies using zebrafish xenograft models demonstrated that certain derivatives could induce apoptosis and inhibit tumor growth effectively. These findings support the potential therapeutic applications of these compounds in oncology .
Pharmacokinetics and Toxicity
Pharmacokinetic evaluations indicate that some derivatives possess favorable bioavailability and low toxicity profiles. For example, one compound was noted for its high permeability and minimal cardiotoxic effects .
Q & A
Q. What are the optimized synthetic routes for 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted diamine precursors with aldehydes or ketones under controlled conditions. For example:
- Key Steps :
- Critical Variables :
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | ||
|---|---|---|
| Solvent | Dry DMF | Ethanol |
| Catalyst | Na₂S₂O₅ | CHBFO |
| Reaction Time | 18 hours | Not specified |
| Yield Optimization | 60–75% (NMR-confirmed) | Qualitative assessment |
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Multi-modal characterization is essential:
- 1H/13C-NMR : Assigns proton environments (e.g., hydroxymethyl group at δ 4.5–5.0 ppm) and confirms fused dioxane-benzimidazole rings .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 262.3 for related analogs) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, O content (e.g., ±0.3% deviation acceptable) .
- IR Spectroscopy : Detects O–H (3300–3500 cm⁻¹) and C–N (1350–1450 cm⁻¹) stretches .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. For example:
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer: Systematic substitution of the hydroxymethyl or dioxane ring alters pharmacodynamics:
- Hydroxymethyl Group : Critical for solubility; acetylation reduces polarity but may hinder target binding .
- Dioxane Ring : Electron-rich oxygen atoms enhance π-stacking with kinase domains .
- Case Study : Fluorination at position 5 (as in 5-fluoro-1H-benzo[d]imidazole derivatives) improves metabolic stability .
Q. Table 2: Impact of Substituents on Bioactivity
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 5-Fluoro | ↑ Metabolic stability | |
| 3-Iodo | ↓ Solubility | |
| Hydroxymethyl | ↑ Kinase binding affinity |
Q. What computational methods predict the compound’s druglikeness and toxicity?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME assess Lipinski’s Rule of Five (e.g., molecular weight <500, logP <5) .
- Toxicity Screening : Use ProTox-II to model hepatotoxicity (e.g., benzimidazole cores may inhibit CYP450 enzymes) .
- Synthetic Accessibility Score : Ranges from 1 (easy) to 10 (complex); this compound scores ~4 due to fused heterocycles .
Q. How should researchers handle stability issues during storage?
Methodological Answer:
Q. What experimental designs address low yields in large-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
